Ethyl 5-oxopyrrolidine-2-acetate
Description
Structure
3D Structure
Properties
CAS No. |
94157-93-4 |
|---|---|
Molecular Formula |
C8H13NO3 |
Molecular Weight |
171.19 g/mol |
IUPAC Name |
ethyl 2-(5-oxopyrrolidin-2-yl)acetate |
InChI |
InChI=1S/C8H13NO3/c1-2-12-8(11)5-6-3-4-7(10)9-6/h6H,2-5H2,1H3,(H,9,10) |
InChI Key |
YWXNHKPRAUFNLS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1CCC(=O)N1 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Ethyl 5 Oxopyrrolidine 2 Acetate
Classical and Established Synthetic Routes to Ethyl 5-Oxopyrrolidine-2-Acetate
The traditional synthesis of this compound and its derivatives often relies on well-established organic reactions, including condensation, esterification, and cyclization strategies. These methods, while foundational, provide a robust platform for accessing the target molecule.
Condensation Reactions and Esterification Processes
Condensation reactions are fundamental to the construction of the core structure of this compound. ontosight.ai These reactions typically involve the coupling of a nitrogen-containing precursor with a carbonyl compound to form the essential carbon-nitrogen bonds of the pyrrolidone ring. smolecule.com For instance, the synthesis can be achieved through the condensation of suitable pyrrolidine (B122466) derivatives with ethyl acetate (B1210297) or related esters. ontosight.ai
A common and direct approach is the Fischer esterification of L-pyroglutamic acid. In a typical procedure, L-pyroglutamic acid is dissolved in ethanol (B145695), and a catalytic amount of a strong acid, such as concentrated sulfuric acid, is added. The reaction mixture is stirred for an extended period at room temperature to facilitate the formation of the ethyl ester. nih.gov The reaction is subsequently quenched, and the product is extracted to yield ethyl (S)-5-oxopyrrolidine-2-carboxylate. nih.gov
Another example involves the reaction of itaconic acid with an appropriate amine, followed by esterification. The initial reaction forms the pyrrolidinone ring, which is then subjected to esterification with ethanol to yield the desired ethyl acetate derivative. smolecule.commdpi.com
The Claisen condensation represents another classical C-C bond-forming reaction that can be adapted for such syntheses. This reaction involves the base-catalyzed self-condensation of an ester, leading to a β-keto ester. libretexts.org While not a direct route to the title compound, it provides a foundational strategy for constructing the carbon skeleton that can be further elaborated.
Table 1: Examples of Condensation and Esterification Reactions
| Starting Material(s) | Reagents and Conditions | Product | Reference(s) |
| L-Pyroglutamic acid, Ethanol | Concentrated H₂SO₄, Room temperature, 24h | Ethyl (S)-5-oxopyrrolidine-2-carboxylate | nih.gov |
| Itaconic acid, Amine | 1. Water, Δ, 12h, 5% HCl | 1-(Substituted)-5-oxopyrrolidine-3-carboxylic acid derivatives | mdpi.com |
| 2. MeOH, H₂SO₄, Δ, 20h | |||
| Ethyl acetate | Base (e.g., Sodium ethoxide) | Ethyl acetoacetate | libretexts.org |
Multi-step Linear Syntheses
Often, the synthesis of this compound is embedded within a multi-step linear sequence, particularly when starting from readily available precursors that require several transformations. These sequences offer flexibility in introducing various functional groups.
A representative multi-step synthesis might commence with the formation of the pyrrolidinone core, followed by functional group manipulations to introduce the acetate side chain. For example, a precursor like 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid can be synthesized and then further modified. mdpi.comsemanticscholar.org This might involve esterification of a carboxylic acid group, followed by other transformations on the phenyl ring or the pyrrolidinone core. semanticscholar.org
Another approach involves the synthesis of a pyrrolidinone precursor from itaconic acid, which is then subjected to a series of reactions including esterification and other modifications to arrive at the final product. smolecule.commdpi.com The synthesis of related compounds, such as ethyl chloro(5-oxopyrrolidin-2-ylidene)acetate, also follows a multi-step pathway involving the initial formation of the 5-oxopyrrolidine ring, followed by chlorination and esterification. smolecule.com
Cyclization Strategies for Pyrrolidone Ring Formation
The formation of the five-membered pyrrolidone ring is a critical step in the synthesis of this compound. Various cyclization strategies have been developed to achieve this transformation efficiently.
One of the most common methods is intramolecular cyclization of functionalized acyclic precursors. rsc.org For instance, an amino acid derivative can undergo intramolecular lactamization to form the pyrrolidone ring. This strategy is particularly useful for controlling stereochemistry when starting from chiral amino acids. rsc.org The use of a base, such as potassium tert-butoxide (KOtBu), can facilitate this cyclization at room temperature, offering a mild and efficient route. researchgate.net
Another powerful approach is the use of multicomponent reactions (MCRs). MCRs allow for the construction of complex molecules like pyrrolidine derivatives in a single step from three or more starting materials, which is highly atom- and step-economical. tandfonline.com For example, a one-pot reaction between aldehydes, amino acid esters, and other components can lead to the formation of substituted pyrrolidines. tandfonline.com A specific example is the Ugi four-component reaction (Ugi-4CR) which can be followed by an intramolecular cyclization to yield pyrrolidinone-containing structures. researchgate.net
Catalytic Approaches in the Synthesis of this compound
Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. The synthesis of this compound and its analogs has benefited significantly from the development of both homogeneous and heterogeneous catalytic systems.
Homogeneous Catalysis for C-C and C-N Bond Formation
Homogeneous catalysis plays a crucial role in the formation of the key carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds required for the synthesis of the pyrrolidinone core.
Transition-metal catalysts, particularly those based on palladium and manganese, are widely used for cross-coupling reactions to form C-C and C-N bonds. beilstein-journals.org The "borrowing hydrogen" or "hydrogen auto-transfer" methodology, often catalyzed by manganese complexes, provides a sustainable route for C-N bond formation by using alcohols as alkylating agents, with water as the only byproduct. beilstein-journals.org This approach involves the in-situ oxidation of an alcohol to an aldehyde, which then reacts with an amine to form an imine, followed by reduction with the "borrowed" hydrogen. beilstein-journals.org
Palladium-catalyzed reactions, such as the Heck reaction, are also employed for C-C bond formation. researchgate.net In the synthesis of derivatives of ethyl 5-oxopyrrolidine-2-carboxylate, Pd(II) catalysts have been shown to facilitate the alkenylation via C-H activation. researchgate.net Furthermore, the development of highly active Brønsted acid catalysts, such as 1,1,3,3-tetratriflylpropene (TTP), has shown promise in promoting C-C bond-forming reactions like the Mukaiyama aldol (B89426) reaction, which can be a key step in building the carbon skeleton. mpg.de
Table 2: Homogeneous Catalytic Methods
| Reaction Type | Catalyst | Key Transformation | Reference(s) |
| C-N Bond Formation | Manganese Complexes | Alkylation of amines with alcohols via borrowing hydrogen | beilstein-journals.org |
| C-C Bond Formation (Heck Reaction) | Pd(II) acetate | Alkenylation via C-H activation | researchgate.net |
| C-C Bond Formation (Mukaiyama Aldol) | 1,1,3,3-tetratriflylpropene (TTP) | Aldol reaction of silyl (B83357) ketene (B1206846) acetals | mpg.de |
| C-N Bond Formation | Silver-based catalysts | Three-component reaction of CO₂, propargylic alcohols, and primary amines | mdpi.com |
Heterogeneous Catalysis and Solid-Phase Synthesis
Heterogeneous catalysts offer significant advantages in terms of ease of separation, reusability, and potential for continuous flow processes. master-serp.eu
Solid acid catalysts, such as acidic ion-exchange resins, are employed in the esterification of carboxylic acids with alcohols to produce esters like ethyl acetate. mdpi.com These catalysts facilitate the reaction under elevated temperatures. mdpi.com Zeolites and other solid supports impregnated with catalytically active metals are also used. For instance, a lanthanum(III)-substituted 5-oxopyrrolidine-2-carboxylic acid immobilized on SBA-15 has been developed as a heterogeneous catalyst for aerobic oxidative coupling reactions. sci-hub.se
Solid-phase synthesis has also emerged as a powerful technique for the preparation of pyrrolidine derivatives. bohrium.com This methodology involves attaching the starting material to a solid support, carrying out the synthetic transformations, and then cleaving the final product from the support. This approach simplifies purification and allows for the potential automation of the synthesis.
Table 3: Heterogeneous Catalytic and Solid-Phase Methods
| Method | Catalyst/Support | Application | Reference(s) |
| Heterogeneous Catalysis | Acidic ion-exchange resins | Esterification | mdpi.com |
| Heterogeneous Catalysis | La(III)-substituted 5-oxopyrrolidine-2-carboxylic acid on SBA-15 | Aerobic oxidative coupling | sci-hub.se |
| Solid-Phase Synthesis | Solid support | Synthesis of pyrrolidinedione analogs | bohrium.com |
| Heterogeneous Catalysis | Spinel copper ferrite (B1171679) magnetic nanoparticles (CuFe₂O₄ MNPs) | Biginelli reaction for dihydropyrimidinones | kthmcollege.ac.in |
Asymmetric Catalysis for Enantioselective Production of Chiral this compound
The development of methods to produce specific enantiomers of chiral molecules is crucial in the pharmaceutical industry, as different enantiomers can have vastly different biological activities. For this compound, which possesses a chiral center at the 2-position of the pyrrolidone ring, asymmetric catalysis offers a direct route to enantiomerically enriched forms, most notably the (S)-enantiomer, a precursor for various bioactive compounds.
Several strategies have been explored for the asymmetric synthesis of related pyroglutamic acid esters and their derivatives. One prominent approach involves the use of chiral catalysts . For instance, silver-catalyzed asymmetric conjugate addition of glycine (B1666218) imine esters to α,β-unsaturated esters, followed by lactamization, has been shown to produce chiral pyroglutamic acid esters with multiple stereocenters. researchgate.net This method allows for the selective formation of all four possible stereoisomers by controlling the catalyst and leveraging the stereospecificity of the addition process. researchgate.net
Another effective strategy employs chiral auxiliaries . These are chiral molecules that are temporarily incorporated into the reacting molecule to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is set, the auxiliary is removed. While not a direct catalytic approach in the traditional sense, it is a powerful tool for achieving high enantioselectivity.
A closely related compound, (S)-tert-Butyl 5-oxopyrrolidine-2-carboxylate, has been synthesized, indicating that similar strategies could be applied for the ethyl ester. uni-regensburg.de Furthermore, the enantioselective synthesis of Dimethyl-(S,E)-5-oxo-3-styryl-1-tosylpyrrolidine-2,2-dicarboxylate has been achieved through a Michael-addition-proton transfer-lactamization cascade, highlighting the potential of complex, multi-step reactions to build the chiral pyrrolidone core with high stereocontrol. nih.gov
| Catalytic System | Description | Enantiomeric Excess (ee) | Reference |
| Silver-based catalyst | Asymmetric conjugate addition of glycine imine esters to α,β-unsaturated perfluorophenyl esters followed by lactamization. | High | researchgate.net |
| Chiral Auxiliaries | Temporary incorporation of a chiral molecule to direct stereochemistry. | High | uni-regensburg.de |
| Organocatalyst | Michael-addition-proton transfer-lactamization cascade for related structures. | High | nih.gov |
Photoredox Catalysis and Electrocatalysis in Ring Closure or Functionalization
In recent years, photoredox catalysis and electrocatalysis have emerged as powerful tools in organic synthesis, enabling novel transformations under mild conditions. These methods rely on the generation of highly reactive radical intermediates from stable precursors through single-electron transfer processes initiated by visible light or an electric current, respectively.
Photoredox catalysis has been successfully applied to the synthesis of pyrrolidine rings through various strategies. researchgate.netchim.itacs.orgacs.org These include [3+2] cycloadditions, where a three-atom component and a two-atom component react to form the five-membered ring. researchgate.net Tandem reactions, where multiple bond-forming events occur in a single step, have also been developed, such as the difunctionalization of unactivated alkenes and the desulfurative tandem cyclization of thiols with 1,6-enynes. acs.orgacs.orgrsc.org While these methods have not been explicitly reported for the synthesis of this compound, they demonstrate the potential of photoredox catalysis to construct the core pyrrolidone structure.
Electrocatalysis offers another sustainable approach to pyrrolidone synthesis. rsc.orgchemistryviews.orggre.ac.ukrsc.org The Hofmann-Löffler-Freytag reaction, which involves the generation of N-centered radicals, can be initiated electrochemically under mild conditions to produce pyrrolidines. chemistryviews.org Another innovative approach is the use of Kolbe anodic decarboxylation, an environmentally friendly method that can be coupled with an intramolecular radical cyclization to form pyrrolidinones. gre.ac.uk These electrochemical methods provide alternatives to traditional chemical oxidants and reductants, often leading to cleaner reaction profiles.
| Catalytic Method | Reaction Type | Precursors | Key Features | References |
| Photoredox Catalysis | [3+2] Cycloaddition | Cyclopropyl ketones and hydrazones | Forms diverse pyrrolidine rings. | researchgate.net |
| Photoredox Catalysis | Tandem Difunctionalization | Unactivated alkenes | Creates functionalized pyrrolidines. | rsc.org |
| Photoredox Catalysis | Desulfurative Tandem Cyclization | Thiols and 1,6-enynes | Builds polysubstituted pyrrolidines. | acs.orgacs.org |
| Electrocatalysis | HLF Reaction | Tosyl-protected amines | Mild generation of N-centered radicals. | chemistryviews.org |
| Electrocatalysis | Kolbe Decarboxylation/Cyclization | Carboxylic acids | Green synthesis of pyrrolidinones. | gre.ac.uk |
Green Chemistry Principles Applied to this compound Synthesis
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of this compound is an area where these principles can have a significant impact.
Solvent-Free and Aqueous Medium Syntheses
One of the key principles of green chemistry is the use of safer solvents or the elimination of solvents altogether. The synthesis of a related compound, levetiracetam (B1674943), has been achieved through a solvent-free condensation of γ-butyrolactone and (S)-aminobutanol, highlighting the potential for such conditions in pyrrolidone synthesis. tandfonline.comtandfonline.com
The use of water as a solvent is highly desirable due to its non-toxic, non-flammable, and abundant nature. The synthesis of 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid from itaconic acid has been reported in water, demonstrating the feasibility of aqueous conditions for forming the pyrrolidone ring. semanticscholar.orgnih.govmdpi.com Furthermore, the use of β-cyclodextrin as a supramolecular catalyst in a water-ethanol medium for the synthesis of pyrrolidine-2-one derivatives showcases an innovative approach to facilitate reactions in greener solvent systems. rsc.org
Atom Economy and Waste Minimization Strategies
Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. tandfonline.comtandfonline.com Syntheses with high atom economy are inherently greener as they generate less waste. The solvent-free synthesis of the levetiracetam intermediate from γ-butyrolactone is an example of a process with excellent atom economy. tandfonline.comtandfonline.com Biocatalytic processes, such as the enzymatic resolution of a racemic 2-pyrrolidinonyl nitrile, can also exhibit high atom efficiency, especially when the undesired enantiomer can be recycled. tandfonline.com
Sustainable Reagent and Catalyst Development
The development of sustainable catalysts is a cornerstone of green chemistry. This includes the use of earth-abundant metals, biodegradable ligands, and catalysts that can be easily recovered and reused. For pyrrolidone synthesis, research has focused on replacing precious metal catalysts with more sustainable alternatives. For example, the synthesis of N-alkyl-pyrrolidinones from bio-based lactones has been demonstrated using non-noble, supported copper catalysts. unimi.it The use of biocatalysts, such as enzymes, also represents a highly sustainable approach, often allowing for reactions to be performed under mild conditions with high selectivity. tandfonline.com The development of catalysts from renewable resources, such as β-cyclodextrin, further contributes to the greening of pyrrolidone synthesis. rsc.org
Patent Literature Analysis of this compound Synthetic Innovations
A review of the patent literature reveals significant efforts to develop novel and improved processes for the synthesis of 2-oxo-1-pyrrolidine derivatives, many of which are key intermediates for pharmaceuticals like levetiracetam. google.comgoogle.comgoogleapis.comnewdrugapprovals.org These patents often focus on enhancing yield, purity, and stereoselectivity, while also considering process scalability and cost-effectiveness.
One area of innovation involves the use of novel starting materials and synthetic routes. For instance, a patent describes the preparation of α-ethyl-2-oxo-1-pyrrolidine acetamide (B32628) derivatives from unsaturated 2-oxo-1-pyrrolidine precursors. google.com Another patent details the synthesis of 2-oxo-1-pyrrolidine derivatives with various substituents, highlighting the versatility of the synthetic methods developed. google.com
Patents also disclose improvements in reaction conditions and catalyst systems. A method for preparing 2-pyrrolidone from succinimide (B58015) via hydrogenation in the presence of ammonia (B1221849) and a metal catalyst has been patented, offering a direct, single-step process. google.com Innovations in purification methods are also a focus, with patents describing processes for obtaining high-purity 2-pyrrolidone. patsnap.com
The synthesis of chiral pyrrolidine derivatives is a major theme in the patent literature. One patent, for example, describes a chemoenzymatic process for preparing levetiracetam that involves a kinetic resolution of a racemic haloester, showcasing the industrial application of biocatalysis. mdpi.com
While not all patents explicitly mention this compound, the innovations described for the synthesis of the core 2-oxopyrrolidine ring and its derivatives are highly relevant and provide a roadmap for future developments in the synthesis of this important chemical compound.
| Patent Number | Key Innovation | Relevance to this compound |
| WO2001064637A1 | Synthesis of α-ethyl-2-oxo-1-pyrrolidine acetamide from unsaturated precursors. | Describes the synthesis of a closely related and important derivative. google.com |
| US6784197B2 | Preparation of various 4-substituted 2-oxo-pyrrolidine derivatives. | Provides versatile synthetic routes applicable to the target compound's scaffold. google.com |
| US3092638A | Single-step synthesis of 2-pyrrolidone from succinimide. | Offers a direct route to the parent pyrrolidone ring. google.com |
| (Not specified) | Chemoenzymatic synthesis of levetiracetam via kinetic resolution. | Demonstrates the use of biocatalysis for producing chiral pyrrolidone derivatives. mdpi.com |
Chemical Reactivity and Transformations of Ethyl 5 Oxopyrrolidine 2 Acetate
Reactions Involving the Ester Moiety of Ethyl 5-Oxopyrrolidine-2-Acetate
The ethyl ester group in this compound is susceptible to a variety of nucleophilic acyl substitution reactions, providing a gateway to a diverse range of derivatives.
Hydrolysis and Transesterification Reactions
The ester can be readily hydrolyzed to the corresponding carboxylic acid, 5-oxopyrrolidine-2-acetic acid, under both acidic and basic conditions. Acid-catalyzed hydrolysis is typically carried out using strong acids like sulfuric acid in an aqueous medium. nih.gov
Transesterification, the conversion of the ethyl ester to other esters, can be achieved through treatment with a different alcohol in the presence of a catalyst. Enzymatic transesterification has also been explored, offering a mild and selective alternative. For instance, immobilized lipase (B570770) B from Candida antarctica (Novozym 435) has been used to catalyze the transesterification of pyroglutamic acid ethyl ester with various alcohols, such as octanol (B41247) and oleyl alcohol, under reduced pressure. google.com This enzymatic approach is advantageous for its high selectivity and operation under mild conditions. google.comd-nb.info
| Reactant | Reagent/Catalyst | Product | Reference |
| This compound | H₂SO₄, H₂O | 5-Oxopyrrolidine-2-acetic acid | nih.gov |
| Pyroglutamic acid ethyl ester | Octanol, Novozym 435 | Octyl pyroglutamate (B8496135) | google.com |
| Pyroglutamic acid ethyl ester | Oleyl alcohol, Novozym 435 | Oleyl pyroglutamate | google.com |
Amidation and Other Nucleophilic Acyl Substitution Reactions
The ethyl ester of pyroglutamic acid and its derivatives can be converted to amides through reaction with amines. This amidation can be performed with a variety of amines, including amino acid esters, to form peptide-like structures. mdpi.com For instance, N-Boc-L-pyroglutamic acid ethyl ester is utilized as an activating agent for the synthesis of amide bonds from carboxylic acids. biosynth.com The reaction of methyl 5-oxopyrrolidine-2-carboxylate with hydrazine (B178648) hydrate (B1144303) yields the corresponding hydrazide, which can be further derivatized. researchgate.netmdpi.com
Solid-phase synthesis methods have also been developed for the amidation of pyroglutamate derivatives. N-Boc pyroglutamate attached to a Wang resin undergoes nucleophilic ring-opening and subsequent amidation with various amines, allowing for the efficient synthesis of a library of glutamic acid amides. doi.org
| Reactant | Reagent | Product | Reference |
| (S)-2-(((S)-1-(4-Methoxyphenyl)ethyl)amino)-4-oxo-4-phenylbutanoic acid | CDI, Amine | Pyroglutamic acid amides | mdpi.com |
| Methyl 5-oxopyrrolidine-2-carboxylate | Hydrazine hydrate | 5-Oxopyrrolidine-2-carbohydrazide | researchgate.netmdpi.com |
| N-Boc pyroglutamate-Wang resin | Various amines | Glutamic acid amides | doi.org |
Reduction of the Ester Group
The ester functionality can be reduced to the corresponding primary alcohol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). The reduction of esters of 3-aryl-5-oxopyrrolidine-2-carboxylic acids with NaBH₄ has been shown to yield the corresponding trans-3-aryl-2-(hydroxymethyl)-5-pyrrolidones. researchgate.net Stereoselective reduction of related pyrrolidinone esters can also be achieved, leading to the formation of chiral alcohols. nih.gov
Reactions Involving the Oxo-Pyrrolidine Ring System
The 5-oxopyrrolidine ring contains a ketone carbonyl group and an α-carbon to the ester, both of which are sites for various chemical transformations.
Nucleophilic Additions to the Ketone Carbonyl
While the lactam carbonyl is generally less reactive than a ketone, the ketone at the 5-position can undergo nucleophilic addition reactions. However, literature specifically detailing nucleophilic additions to the ketone of this compound is limited. In related systems, such as 1-methyl-5-oxopyrrolidine-2-carbaldehyde, the aldehyde group is highly reactive towards nucleophilic addition. nih.gov The reactivity of the ketone in this compound would be influenced by the electronic and steric environment of the pyrrolidinone ring.
Alpha-Functionalization and Enolate Chemistry
The carbon atom alpha to the ester group (C2) can be deprotonated to form an enolate, which can then react with various electrophiles. The formation of a lithium enolate from N-protected pyroglutamic acid esters allows for stereoselective alkylation. jst.go.jp
The use of a strong, bulky base like lithium diisopropylamide (LDA) is crucial for the efficient formation of the kinetic enolate. libretexts.orgyoutube.com This enolate can then undergo SN2 reaction with alkyl halides to introduce an alkyl group at the alpha-position. libretexts.orgyoutube.comyoutube.com The stereoselectivity of this alkylation is a key feature, often yielding the trans isomer exclusively when reacting with electrophiles like benzyl (B1604629) bromides. jst.go.jp This methodology has been applied in the synthesis of complex molecules like monatin (B176783) derivatives. jst.go.jp Double alkylation of N-Boc-pyroglutamate has also been reported. acs.org
Besides alkylation, the enolate can participate in other reactions. For example, the Michael addition of amino ester enolates to acrylate (B77674) acceptors is a straightforward approach to α-substituted glutamate (B1630785) derivatives, which can then be cyclized to form pyroglutamates. nih.govbeilstein-journals.org
| Reactant | Base | Electrophile | Product | Reference |
| N-tBoc-pyroglutamic acid alkyl ester | LHMDS | Benzyl bromide | trans-alkylated product | jst.go.jp |
| Ethyl N-Boc-pyroglutamate | LDA | Alkyl halide | α-alkylated pyroglutamate | libretexts.orgyoutube.comacs.org |
| Amino ester imine | Cyclopropenimine catalyst | Acrylate acceptor | α-substituted pyroglutamate | nih.govbeilstein-journals.org |
Ring-Opening and Ring-Expansion Reactions
The five-membered lactam ring of this compound possesses inherent ring strain that, while not as pronounced as in beta-lactams, can be exploited in ring-opening and ring-expansion reactions under specific conditions.
Nucleophilic ring-opening of the pyroglutamate core typically targets the amide carbonyl. For N-protected pyroglutamates, such as N-Boc-pyroglutamate, ring-opening can be achieved with various heteronucleophiles like alcohols and amines. doi.org This reaction is often catalyzed by agents like potassium cyanide (KCN), which facilitates the formation of a highly reactive acyl cyanide intermediate. doi.org The subsequent attack by a nucleophile cleaves the N1-C5 bond, yielding glutamic acid derivatives. doi.org For instance, the reaction of N-Boc pyroglutamate supported on a Wang resin with benzyl alcohol in the presence of KCN results in the formation of the corresponding γ-benzyl ester of glutamic acid. doi.org
Ring expansion of pyroglutamate esters provides a pathway to medium-sized heterocyclic systems, which are of significant interest in medicinal chemistry. A notable example is the synthesis of perhydro-1,3-diazepine-2,4-diones from pyroglutamate esters. dntb.gov.ua This transformation involves a multi-step sequence that can be initiated from the pyroglutamate scaffold. rsc.org These elegant synthetic routes demonstrate the utility of pyroglutamates as precursors for more complex, larger ring structures. rsc.org
Reactivity at the Pyrrolidine (B122466) Nitrogen Atom
The nitrogen atom of the lactam in this compound is a key site for functionalization. Its reactivity is primarily governed by its nucleophilic character after deprotonation.
The hydrogen atom on the pyrrolidine nitrogen can be substituted through N-alkylation and N-acylation reactions, typically requiring a base to generate the corresponding anion.
N-Alkylation is commonly performed by treating the pyroglutamate ester with a strong base followed by an alkylating agent. Bases such as sodium hydride (NaH) or lithium diisopropylamide (LDA) are effective for deprotonating the lactam nitrogen. uv.esmasterorganicchemistry.com The resulting nucleophilic nitrogen can then react with various alkyl halides (e.g., ethyl iodide, benzyl bromide) to yield N-substituted derivatives. uv.es For example, the reaction of a 2-oxopyrrolidine with sodium hydride and subsequent treatment with ethyl bromoacetate (B1195939) leads to the N-alkylated product. uv.es
N-Acylation introduces an acyl group onto the nitrogen atom. This is generally achieved by reacting the pyroglutamate with an acyl chloride or anhydride (B1165640) in the presence of a base. acs.org For instance, 5-Oxo-pyrrolidine-2-carboxylic acid tert-butyl ester can be acylated by treatment with an acyl chloride in the presence of triethylamine (B128534) and dimethylaminopyridine (DMAP). acs.org
Below is a table summarizing typical conditions for these reactions on related pyroglutamate systems.
| Reaction Type | Substrate Example | Reagents | Base | Solvent | Product Type | Ref |
| N-Alkylation | Ethyl pyroglutamate | Ethyl iodide | NaH | THF | N-Ethyl pyroglutamate | ontosight.ai |
| N-Alkylation | (4R)-2-oxo-4-phenylpyrrolidine | Ethyl bromoacetate | NaH | - | N-Alkylated ester | uv.es |
| N-Alkylation | Formula VII Compound | R²-Z (Z=Br, I) | LDA | THF | N-Alkylated derivative | masterorganicchemistry.com |
| N-Acylation | 5-Oxo-pyrrolidine-2-carboxylic acid tert-butylester | Acyl chloride | Triethylamine, DMAP | Dichloromethane | N-Acylated derivative | acs.org |
| N-Acylation | (S,S)-Aroylalanine derivative | Chloroacetyl chloride | - | Dichloromethane | N-Chloroacetylated product | nih.gov |
This table is representative of reactions on the pyroglutamate core and is for illustrative purposes.
The N-alkylation and N-acylation reactions described above are fundamental for the synthesis of a wide array of N-substituted derivatives of this compound. These modifications are crucial for altering the molecule's physical, chemical, and biological properties. nih.gov
By choosing appropriate alkylating or acylating agents, a diverse library of compounds can be generated. For example, reacting the parent compound with itaconic acid can lead to the formation of 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid, which serves as a precursor for further transformations, including the synthesis of derivatives bearing azole and diazole moieties. rsc.orgnih.gov Similarly, N-substituted pyrrolidine-2-ones can be prepared through the condensation of primary amines with γ-butyrolactone at high temperatures, illustrating a general route to N-substituted scaffolds. google.com These synthetic strategies enable the creation of complex molecules with tailored functionalities, such as those investigated for anticancer and antimicrobial activities. rsc.orgthieme-connect.de
Electrophilic and Radical Reactions of this compound
The pyrrolidine ring in this compound is a saturated, non-aromatic lactam. Therefore, it does not undergo electrophilic aromatic substitution reactions. Aromatization of this ring system is not a characteristic reaction under standard electrophilic conditions. If the nitrogen atom is substituted with an aromatic group, electrophilic substitution reactions could occur on that appended ring, but this is a reaction of the substituent, not a transformation of the core pyrrolidine ring itself.
The pyroglutamate skeleton can participate in radical reactions, providing a modern avenue for constructing complex molecular architectures. These reactions can create new carbon-carbon bonds and introduce functionality with high levels of stereocontrol.
Radical Additions: Diastereoselective radical additions to α-methylene-γ-butyrolactams, which are structurally related to pyroglutamates, have been investigated. nih.govnih.govbeilstein-journals.org These reactions, often initiated with reagents like triethylborane (B153662) (Et₃B) and tributyltin hydride (Bu₃SnH), allow for the addition of alkyl radicals across a double bond exocyclic to the lactam ring. nih.gov This methodology has been successfully applied to the synthesis of chiral pyroglutamic acid derivatives. nih.govbeilstein-journals.org
Radical Cyclizations: Intramolecular radical cyclizations are a powerful tool for building fused and polycyclic systems. researchgate.net For example, Mn(III)-based oxidative free-radical cyclizations of unsaturated β-keto esters have been used to construct complex polycyclic compounds stereospecifically. uv.es While not directly on the title compound, these methods showcase the potential for radical-mediated cyclizations on related skeletons. uv.esthieme-connect.de The 5-exo-trig radical cyclization is a common and efficient method for forming five-membered rings like pyrrolidines. diva-portal.org By generating a radical on a side chain attached to the pyroglutamate structure, it is possible to initiate an intramolecular cyclization cascade to build complex, fused ring systems.
Stereoselective Transformations and Chiral Derivatization
The inherent chirality of pyroglutamic acid derivatives, including this compound, makes them valuable building blocks in asymmetric synthesis. The development of stereoselective transformations to synthesize these compounds enantiomerically pure or to use them as scaffolds for creating other chiral molecules is a significant area of chemical research. These methods primarily focus on controlling the stereochemistry at the C2 and adjacent positions of the pyrrolidinone ring.
Catalytic Asymmetric Synthesis
A predominant strategy for the enantioselective synthesis of pyroglutamic acid esters involves the asymmetric conjugate addition of glycine (B1666218) equivalents to α,β-unsaturated esters, followed by an intramolecular cyclization (lactamization). nih.govbeilstein-journals.orgthieme-connect.com The success of these transformations hinges on the use of sophisticated chiral catalysts that can effectively control the stereochemical outcome of the C-C bond-forming reaction.
Carbonyl Catalysis: A notable method employs chiral pyridoxal-based carbonyl catalysis to activate the α-C–H bond of a primary amine in a glycinate, facilitating a direct asymmetric conjugate addition. thieme-connect.com This approach circumvents the need for pre-protection of the glycine's amino group. thieme-connect.com Research has shown that the combination of a chiral pyridoxal (B1214274) catalyst with a Lewis acid additive, such as Lithium trifluoromethanesulfonate (B1224126) (LiOTf), is crucial for high reactivity and enantioselectivity. thieme-connect.com The Lewis acid is believed to enhance the electrophilicity of the α,β-unsaturated ester and accelerate the addition reaction. thieme-connect.com While excellent enantioselectivities (up to 97% ee) have been achieved, these reactions can sometimes result in low cis/trans diastereomeric ratios due to epimerization under the basic conditions. nih.govthieme-connect.com
Table 1: Carbonyl-Catalyzed Asymmetric Synthesis of Chiral Pyroglutamic Acid Esters
| Catalyst | Lewis Acid Additive | Substrate (α,β-unsaturated ester) | Yield (%) | Enantiomeric Excess (ee %) | Source |
| Chiral Pyridoxal | LiOTf | Phenyl substituted | 14-96 | 81-97 | nih.gov |
| Chiral Pyridoxal | LiOTf | Ortho-substituted phenyl | Lower Yields | High | thieme-connect.com |
Note: The reaction produces both trans and cis diastereomers.
Organosuperbase Catalysis: Chiral cyclopropenimines, acting as powerful Brønsted base catalysts, have proven highly effective in promoting the enantioselective Michael addition of glycine imine esters to acrylate acceptors. beilstein-journals.orgbohrium.com This strategy allows for the synthesis of α-substituted pyroglutamates with high enantioselectivity (up to 94% ee). beilstein-journals.org The choice of catalyst, solvent, and the substituent on the amino ester imine substrate significantly impacts the reaction's efficiency, yield, and stereoselectivity. beilstein-journals.orgbohrium.com For instance, increasing the steric bulk of the alkyl substituent on the amino ester imine can lead to longer reaction times and reduced yields. beilstein-journals.org
Table 2: Cyclopropenimine-Catalyzed Enantioselective Michael Addition
| Catalyst (mol%) | Amino Ester Imine Substituent | Yield (%) | Enantiomeric Excess (ee %) | Source |
| CSB-1 (10) | Methyl | High | up to 99 | bohrium.com |
| Chiral Cyclopropenimine (10) | Methyl | - | up to 94 | beilstein-journals.org |
| Chiral Cyclopropenimine (20) | Ethyl | Reduced | Reduced | beilstein-journals.org |
| Chiral Cyclopropenimine (20) | n-Propyl, n-Butyl, n-Hexyl | Further Reduced | - | beilstein-journals.org |
Note: These Michael adducts are subsequently converted to the corresponding pyroglutamates via lactamization.
Diastereoselective Transformations of Chiral Precursors
An alternative to constructing the chiral center during the ring formation is to start with an enantiomerically pure precursor, such as (S)-pyroglutamic acid, and introduce new stereocenters in a controlled manner. One such method employs a bulky ortho ester functionality, like a 4-methyl-2,6,7-trioxabicyclo[2.2.2]octane (OBO) ester, as a steering group. sci-hub.se This group directs the 1,4-addition of organocuprates to a 3,4-unsaturated pyroglutamate derivative, yielding exclusively the trans configured products with high diastereoselectivity. sci-hub.se The resulting adducts can then be deprotected and hydrolyzed to furnish various 3-substituted pyroglutamic acids. sci-hub.se
Table 3: Diastereoselective 1,4-Cuprate Addition to a Chiral OBO Ester Derivative
| Cuprate Reagent (R₂CuMgBr) | R Group | Product Configuration | Yield (%) | Source |
| Me₂CuMgBr | Methyl | trans | 85 | sci-hub.se |
| Et₂CuMgBr | Ethyl | trans | 85 | sci-hub.se |
| Ph₂CuMgBr | Phenyl | trans | 75 | sci-hub.se |
Chiral Derivatization for Stereochemical Analysis
Determining the enantiomeric purity and absolute configuration of this compound and related chiral compounds is essential. Chiral derivatization is a powerful technique used for this purpose, especially when coupled with High-Performance Liquid Chromatography (HPLC). nih.gov The process involves reacting the analyte with a chiral derivatizing agent (CDA) to form a pair of diastereomers. Since diastereomers have different physical properties, they can be separated and quantified on a standard (achiral) HPLC column.
For related pyrrolidinone structures, this method has been successfully applied. For example, levetiracetam (B1674943), which has a similar pyrrolidinone core, and its R-enantiomer can be derivatized using o-phthalaldehyde (B127526) (OPA) and a chiral thiol like N-acetyl-L-cysteine (NAC). This reaction forms fluorescent diastereomeric isoindole derivatives that can be easily separated and detected with high sensitivity.
For analytes containing chiral alcohol or amine functionalities, highly sensitive fluorescent CDAs, such as those containing an anthracene (B1667546) core, are employed. nih.gov These reagents allow for the determination of absolute configurations and stereoisomer compositions even at femtomole levels, making this a robust tool for analyzing chiral natural products. nih.gov
Ethyl 5 Oxopyrrolidine 2 Acetate As a Versatile Building Block in Complex Organic Synthesis
Construction of Substituted Pyrrolidines and Pyrrolidone Analogs
The inherent reactivity of the ethyl 5-oxopyrrolidine-2-acetate scaffold allows for functionalization at several positions, including the lactam nitrogen, the α-carbons to the carbonyls, and the ethyl acetate (B1210297) side chain. This versatility enables the synthesis of a vast library of substituted pyrrolidine (B122466) and pyrrolidone derivatives.
The lactam nitrogen can be readily functionalized through N-alkylation or N-acylation. For instance, N-alkylation of related pyroglutamate (B8496135) systems has been achieved using reagents like ethyl 4-bromobutyrate or epibromohydrin, providing a straightforward method to introduce new substituents. beilstein-journals.orggoogle.comgoogle.com The ester group at the C2 position is also a key handle for modification. It can be hydrolyzed to the corresponding carboxylic acid, which can then participate in amide bond formations. google.comnih.gov Alternatively, the ester can be converted into a carbohydrazide (B1668358) by reacting with hydrazine (B178648) hydrate (B1144303). nih.govmdpi.com This hydrazide intermediate is a valuable precursor for synthesizing a variety of heterocyclic systems, such as pyrazoles, oxadiazoles, and triazoles, through condensation and cyclization reactions. nih.govmdpi.com
The pyrrolidone ring itself can undergo ring-opening reactions under specific conditions to yield linear amino acid derivatives. acs.orgacs.org For example, N-tosylated pyroglutamates can be opened by various nucleophiles, including Grignard reagents and amines, offering access to optically active N-tosyl amines and amino alcohols. thieme-connect.com Furthermore, stereoselective alkylation at the C3 and C4 positions of the pyrrolidone ring has been demonstrated, providing access to highly functionalized and stereochemically rich derivatives. acs.org
| Reaction Type | Reagent(s) | Position of Functionalization | Product Type | Reference(s) |
| N-Alkylation | Ethyl 4-bromobutyrate | N1 | N-Substituted Pyrrolidone | google.comgoogle.com |
| Ester to Hydrazide | Hydrazine Hydrate | C2 (Side Chain) | Pyrrolidone Carbohydrazide | nih.govmdpi.com |
| Ring Opening | Grignard Reagents / Amines | C5 (Lactam Carbonyl) | Linear Amino Alcohols/Amides | thieme-connect.com |
| C-Alkylation | Alkyl Halides (with base) | C3 / C4 | C-Substituted Pyrrolidone | acs.org |
| Friedel-Crafts | Indoles (with catalyst) | C4 | 4-Indolyl-pyrrolidone | acs.org |
Synthesis of Spirocyclic and Fused Heterocyclic Ring Systems
The structural framework of this compound is an excellent starting point for the synthesis of more complex, three-dimensional structures like spirocyclic and fused heterocyclic systems. These scaffolds are of significant interest in medicinal chemistry due to their conformational rigidity and novel chemical space.
Spiro-pyrrolidines can be synthesized from pyroglutamate derivatives through several strategies. [3+2] cycloaddition reactions represent a powerful method for constructing spirocyclic systems in a controlled manner. nih.govresearchgate.net Another approach involves the multi-step synthesis from cyclic ketones, which can be transformed into spirocyclic pyroglutamic acids, the direct precursors to the target ethyl esters. chemrxiv.org A notable transformation is the pyroglutamate-hydantoin rearrangement, where treatment of a pyroglutamate with an isocyanate and a base leads to a ring transformation, yielding functionalized hydantoins. umn.edu These hydantoins can then be used in subsequent reactions, such as ring-closing metathesis, to generate bicyclic spiro-fused systems. umn.edu
Fused heterocyclic systems are also accessible from the pyroglutamate scaffold. Reductive cyclization of butyl pyroglutamate has been shown to produce decahydrodipyrrolo[a,d]pyrazine, a fused bicyclic diamine system. acs.org Another strategy involves the initial N-alkylation of the pyrrolidone with a bifunctional reagent, such as a glycidyl (B131873) derivative. beilstein-journals.org Subsequent base-induced intramolecular cyclization then forges the second ring, leading to pyrrolidinone-fused heterocycles. beilstein-journals.org
| System Type | Synthetic Strategy | Key Reagents/Conditions | Resulting Scaffold | Reference(s) |
| Spirocyclic | [3+2] Cycloaddition | Nitrile Oxides | Isoxazole-Spiro-Pyrrolidinone | nih.gov |
| Spirocyclic | Rearrangement/RCM | Isocyanate, NaH; Grubbs' Catalyst | Bicyclic Hydantoin | umn.edu |
| Fused | Reductive Cyclization | Reduction (e.g., LiAlH₄) | Decahydrodipyrrolo[a,d]pyrazine | acs.org |
| Fused | N-Alkylation/Cyclization | Epibromohydrin, Base | Oxazinone-fused Pyrrolidinone | beilstein-journals.org |
Application in the Total Synthesis of Natural Products (Focusing on the synthetic pathway, not biological activity)
The enantiopure nature of L-pyroglutamic acid and its derivatives, such as this compound, makes them highly valuable starting materials in the asymmetric total synthesis of complex natural products. researchgate.net The defined stereocenter at C2 serves as a foundation upon which further chiral centers and complex functionalities can be built with high stereocontrol.
A prominent example is the use of L-pyroglutamic acid in the synthesis of marine alkaloids. In the synthetic approach to (+)-batzellaside B, a key step involves the Sharpless asymmetric dihydroxylation of an olefinic substrate derived from pyroglutamic acid. researchgate.net This reaction diastereoselectively installs two new chiral centers. The resulting product is then converted into a heterocyclic hemiaminal, which provides stereospecific access to an allylated intermediate, forming the core structure of the natural product. researchgate.net
The synthesis of the phenanthroindolizidine alkaloid S-(+)-tylophorine also showcases the utility of this building block. researchgate.net The synthesis begins with the derivatization of the pyroglutamic acid scaffold. The lactam and carboxylic acid functionalities are selectively manipulated through a series of reactions to construct the intricate fused ring system characteristic of the tylophorine (B1682047) alkaloids. The original chirality of the pyroglutamic acid is transferred through the synthetic sequence to establish the absolute stereochemistry of the final natural product. researchgate.net In these synthetic pathways, the pyroglutamate core is not just a passive chiral auxiliary but an integral part of the final molecular architecture.
Precursor for Advanced Organic Materials and Polymers (Excluding biological materials)
The chemical structure of this compound holds potential for its use as a monomer in the synthesis of advanced functional polymers. The pyrrolidone ring is a five-membered lactam, and lactams are well-known precursors for producing polyamides through ring-opening polymerization (ROP).
The ROP of the N-acyl-pyrrolidinone moiety would theoretically yield a functionalized polyamide, analogous to Nylon-4. The pendant ethyl acetate group, originating from the C2 position of the monomer, would be regularly incorporated along the polymer backbone. This side chain offers a unique advantage, as it can be used to tune the physical properties of the resulting polymer, such as solubility and thermal characteristics. Furthermore, the ester functionality provides a reactive handle for post-polymerization modification, allowing for the grafting of other molecules or cross-linking of the polymer chains to create advanced materials with tailored properties.
While specific studies on the polymerization of this compound are not extensively documented, the chemistry of related systems supports this potential. The ring-opening of pyroglutamic diketopiperazine, a dimer derived from pyroglutamic acid, has been studied and demonstrates the accessibility of the lactam ring to nucleophilic attack, a key step in ROP. acs.orgacs.orgnih.gov Additionally, the pyrrolidone motif is found in other commercially important polymers; for example, N-vinylpyrrolidinone is a widely used monomer that is polymerized through its vinyl group to produce polyvinylpyrrolidone (B124986) (PVP), a water-soluble polymer with a wide range of applications. compliancecosmos.org This demonstrates the stability and compatibility of the pyrrolidone ring within a polymer structure. The development of ROP methods for this compound could therefore open a pathway to a new class of functional, and potentially biodegradable, polyamides.
Advanced Spectroscopic and Analytical Characterization for Research on Ethyl 5 Oxopyrrolidine 2 Acetate and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is a cornerstone for the structural analysis of organic molecules like ethyl 5-oxopyrrolidine-2-acetate. One-dimensional (1D) ¹H and ¹³C NMR provide initial information about the chemical environment of hydrogen and carbon atoms, but two-dimensional (2D) techniques are essential for assembling the complete molecular puzzle.
2D NMR Techniques for Structural Elucidation (COSY, HMQC, HSQC, HMBC)
Two-dimensional NMR experiments are critical for establishing the connectivity of atoms within a molecule. youtube.com These techniques spread spectral information across two frequency axes, revealing correlations between nuclei that are not apparent in 1D spectra. youtube.comlibretexts.org
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. libretexts.orgsdsu.edu For this compound, COSY spectra would show cross-peaks connecting the protons of the ethyl group (the triplet and quartet) and would also map the coupling network within the pyrrolidine (B122466) ring, for instance, between the proton at C2 and the adjacent CH₂ group at C3, and between the C3 and C4 protons. libretexts.org
HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Correlation): These experiments correlate the chemical shifts of protons directly attached to carbon atoms. columbia.edu An HSQC spectrum provides a direct one-bond ¹H-¹³C correlation map. sdsu.edu For each CH, CH₂, or CH₃ group in this compound, a single cross-peak would appear, linking the proton signal to the signal of the carbon it is bonded to. This technique is highly sensitive and definitively assigns carbons that bear protons. columbia.edu
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals longer-range couplings between protons and carbons, typically over two to three bonds (²JCH and ³JCH). sdsu.educolumbia.edu It is crucial for identifying quaternary carbons (like the C5 carbonyl and the ester carbonyl) and for linking different spin systems together. e-bookshelf.de For example, the protons of the ethyl ester's CH₂ group would show an HMBC correlation to the ester carbonyl carbon. Similarly, protons on C2 and C4 of the pyrrolidine ring would show correlations to the C5 carbonyl carbon, confirming the structure of the lactam ring.
Table 1: Hypothetical NMR Data for this compound This interactive table outlines the expected NMR chemical shifts and key 2D correlations that would be used for structural confirmation.
Position Atom Type Expected ¹H δ (ppm) Expected ¹³C δ (ppm) Key HMBC Correlations (¹H → ¹³C) 1 (NH) NH ~7.0-8.0 (br s) - C2, C5 2 (CH) CH ~4.2 (m) ~55-60 C3, C4, C5, Ester C=O, CH₂ (acetate) 3 (CH₂) CH₂ ~2.2-2.5 (m) ~25-30 C2, C4, C5 4 (CH₂) CH₂ ~2.3-2.6 (m) ~30-35 C2, C3, C5 5 (C=O) C=O (Lactam) - ~175-180 - 6 (CH₂) CH₂ (Acetate) ~2.7 (d) ~40-45 C2, Ester C=O 7 (C=O) C=O (Ester) - ~170-175 - 8 (OCH₂) OCH₂ (Ethyl) ~4.1 (q) ~60-65 Ester C=O, CH₃ (ethyl) 9 (CH₃) CH₃ (Ethyl) ~1.2 (t) ~14-16 OCH₂ (ethyl)
Dynamic NMR Studies of Conformation and Exchange Processes
The five-membered pyrrolidinone ring is not planar and can exist in various conformations, such as envelope or twist forms. researchgate.net Furthermore, rotation around the C-N amide bond can be restricted. Dynamic NMR (DNMR) studies, which involve recording spectra at different temperatures, can provide insight into these processes. By analyzing changes in line shape and chemical shifts with temperature, it is possible to determine the energy barriers for conformational interconversion or bond rotation. rsc.org For certain derivatives, cooling the sample to a low enough temperature might "freeze out" distinct conformers, allowing them to be observed as separate species in the NMR spectrum.
Advanced Mass Spectrometry Techniques
Mass spectrometry is a vital tool for determining the molecular weight and elemental formula of a compound, as well as for gaining structural information through fragmentation analysis.
Fragmentation Pathway Analysis by Tandem Mass Spectrometry (MS/MS)
Tandem mass spectrometry (MS/MS) involves the selection of a specific parent ion (such as the protonated molecule [M+H]⁺), which is then fragmented by collision-induced dissociation (CID). The resulting fragment ions are analyzed to reveal structural details. lifesciencesite.comnih.gov The fragmentation of this compound is expected to follow patterns characteristic of its functional groups: an ester, a lactam (cyclic amide), and an alkyl chain. libretexts.org
Key fragmentation pathways would likely include:
Loss of the Ethyl Group: Cleavage resulting in the loss of an ethylene (B1197577) molecule (C₂H₄) from the ester.
Loss of the Ethoxy Group: Cleavage of the C-O bond to lose the ethoxy radical (•OCH₂CH₃).
Decarboxylation: Loss of CO₂ from the ester functionality.
Lactam Ring Opening: Cleavage of the amide bond followed by subsequent fragmentation is a common pathway for pyrrolidinone structures. mdpi.com This can lead to characteristic losses of molecules like CO and NH₃. lifesciencesite.com
Table 2: Predicted MS/MS Fragmentation of this compound ([C₈H₁₃NO₃+H]⁺, m/z 172.09) This interactive table shows the predicted major fragment ions that would be observed in a tandem mass spectrometry experiment.
m/z Proposed Fragment Neutral Loss Proposed Structure of Loss 144.08 [M+H - C₂H₄]⁺ 28.01 Ethylene 126.07 [M+H - C₂H₅OH]⁺ 46.02 Ethanol (B145695) 98.06 [M+H - C₂H₅OH - CO]⁺ 74.03 Ethanol + Carbon Monoxide 84.04 [C₅H₆NO]⁺ 88.05 Ethyl acetate (B1210297) moiety
High-Resolution Mass Spectrometry for Exact Mass Determination
High-resolution mass spectrometry (HRMS) can measure the mass-to-charge ratio (m/z) of an ion to four or more decimal places. libretexts.org This high precision allows for the determination of a molecule's "exact mass," which is calculated using the masses of the most abundant isotopes of its constituent elements (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O). missouri.edu Measuring the exact mass allows for the unambiguous determination of the elemental formula of a compound, as molecules with the same nominal mass will have different exact masses due to the mass defect of their atoms. libretexts.org This capability is crucial for confirming the identity of a newly synthesized compound and distinguishing it from potential isomers or impurities.
Table 3: Exact Mass Calculation for this compound This table demonstrates the calculation of the theoretical exact mass, a key parameter confirmed by HRMS.
Element Count Most Abundant Isotope Mass (u) Total Mass (u) Carbon (C) 8 12.000000 96.000000 Hydrogen (H) 13 1.007825 13.101725 Nitrogen (N) 1 14.003074 14.003074 Oxygen (O) 3 15.994915 47.984745 Total Exact Mass (C₈H₁₃NO₃) 171.089544
X-ray Crystallography for Absolute Stereochemistry and Conformation of Derivatives
When a derivative of this compound can be grown as a suitable single crystal, X-ray crystallography provides the most definitive structural information. This technique can unambiguously determine the three-dimensional arrangement of atoms in the solid state, including the absolute stereochemistry at all chiral centers and the precise conformation of the molecule. nih.govresearchgate.net
For example, in a study of a related derivative, ethyl (2RS,3SR,4RS)-1-ethyl-2-(furan-2-yl)-4-hydroxy-5-oxopyrrolidine-3-carboxylate, X-ray diffraction analysis revealed that the five-membered pyrrolidine ring adopts an envelope conformation. researchgate.net This type of analysis provides crucial data on bond lengths, bond angles, and torsional angles that are invaluable for computational modeling and understanding structure-activity relationships. The determination of the absolute configuration is particularly important for chiral derivatives, as different enantiomers or diastereomers often exhibit vastly different biological activities. aip.org
Table 4: Representative Crystallographic Data for a Pyrrolidinone Derivative This table, modeled after published data for a related compound researchgate.net, illustrates the type of information obtained from an X-ray crystallography experiment.
Parameter Example Value Chemical Formula C₁₃H₁₇NO₅ Formula Weight 267.27 Crystal System Monoclinic Space Group P2₁/n a, b, c (Å) 11.1533, 17.4106, 14.0624 β (°) 108.1547 Volume (ų) 2594.80 Z (Molecules/unit cell) 8 Calculated Density (Mg m⁻³) 1.368 Final R indices [I > 2σ(I)] R₁ = 0.036, wR₂ = 0.107
Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Reaction Monitoring
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful non-destructive method for identifying functional groups within a molecule. americanpharmaceuticalreview.com These techniques probe the vibrational motions of atoms and chemical bonds, providing a unique spectral fingerprint for a given compound. For this compound, IR and Raman spectroscopy are invaluable for confirming the presence of its key structural features: the cyclic amide (lactam) and the ethyl ester group.
The primary vibrational modes of interest include the C=O stretching vibrations of the lactam and the ester, C-N stretching of the lactam, and C-O stretching of the ester. The position, intensity, and shape of these absorption bands can be influenced by the molecular environment and intermolecular interactions, such as hydrogen bonding. americanpharmaceuticalreview.com
In a typical IR spectrum of a related compound, 1-ethyl-5-oxopyrrolidine-3-carboxylic acid, characteristic peaks are observed for the amide C=O stretch (around 1665 cm⁻¹) and the carboxylic acid C=O stretch (around 1721 cm⁻¹). arabjchem.org For this compound, distinct C=O stretching frequencies for the lactam and the ester are expected. The lactam C=O stretch typically appears at a lower wavenumber due to ring strain and amide resonance, while the ester C=O stretch is found at a higher frequency.
Table 1: Key IR and Raman Bands for Functional Group Identification in this compound and Related Structures
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) (IR) | Typical Wavenumber (cm⁻¹) (Raman) | Reference |
|---|---|---|---|---|
| Lactam | C=O Stretch | 1660 - 1700 | 1660 - 1700 | arabjchem.org |
| Ester | C=O Stretch | 1730 - 1750 | 1730 - 1750 | nih.gov |
| Ester | C-O Stretch | 1150 - 1300 | 1150 - 1300 | researchgate.net |
| Amide | C-N Stretch | 1390 - 1440 | 1390 - 1440 | arabjchem.orgresearchgate.net |
Note: The exact positions of the peaks can vary based on the specific molecular structure, physical state of the sample, and the spectroscopic technique used.
Raman spectroscopy provides complementary information to IR. While C=O stretching vibrations are active in both, C-H stretching modes are often more pronounced in Raman spectra. americanpharmaceuticalreview.com The analysis of both IR and Raman spectra allows for a more complete assignment of the vibrational modes and a confident structural confirmation.
These techniques are also instrumental in monitoring reaction progress. For instance, during the synthesis of a 5-oxopyrrolidine derivative, the disappearance of reactant-specific bands (e.g., the broad O-H stretch of a carboxylic acid) and the appearance of product-specific bands (e.g., the C=O stretch of a newly formed ester or amide) can be tracked in real-time or by analyzing aliquots from the reaction mixture. This allows researchers to determine reaction completion and optimize reaction conditions.
Chromatographic and Hyphenated Techniques for Purity Assessment and Reaction Progress
Chromatography is an essential tool for separating components of a mixture, making it ideal for assessing the purity of synthesized compounds like this compound and for monitoring the progress of a chemical reaction by separating reactants, intermediates, and products. When coupled with mass spectrometry (MS), these "hyphenated" techniques provide both separation and identification capabilities.
GC-MS is a highly sensitive technique used for the analysis of volatile and thermally stable compounds. For this compound, which has a moderate boiling point, GC-MS is a suitable method for purity assessment. A sample is injected into the gas chromatograph, where it is vaporized and carried by an inert gas through a capillary column. The column separates the components of the mixture based on their boiling points and interactions with the column's stationary phase. As each component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z), generating a unique mass spectrum for each component.
In the analysis of related compounds, such as the enantiomers of levetiracetam (B1674943) (R-α-ethyl-2-oxo-pyrrolidine acetamide), GC-MS on a chiral cyclodextrin (B1172386) capillary column has been successfully employed. researchgate.net For the analysis of a similar compound, 5-oxo-pyrrolidine-2-carboxylic acid methyl ester, a Restek-5MS column was used with a temperature program starting at 100°C and ramping up to 280°C. ijpsr.info The resulting mass spectrum provides structural information through the fragmentation pattern of the molecule. This allows for the identification of the main compound and any impurities present. researchgate.net
Table 2: Example GC-MS Parameters for Analysis of Pyrrolidinone Derivatives
| Parameter | Condition | Reference |
|---|---|---|
| Column | Restek-5MS (30m x 0.25mm x 0.25µm) or Chiral Cyclodextrin Capillary Column | researchgate.netijpsr.info |
| Carrier Gas | Helium | ijpsr.info |
| Injection Mode | Split/Splitless | ijpsr.info |
| Temperature Program | Gradient, e.g., 100°C to 280°C | ijpsr.info |
By tracking the relative peak areas in the chromatogram over the course of a reaction, GC-MS can be used to monitor the consumption of reactants and the formation of products, thus providing quantitative data on reaction progress.
LC-MS is a versatile and powerful analytical technique that combines the separation capabilities of high-performance liquid chromatography (HPLC) with the detection power of mass spectrometry. It is particularly useful for compounds that are not sufficiently volatile or are thermally unstable for GC-MS analysis.
In a typical LC-MS analysis, the sample is dissolved in a suitable solvent and injected into the HPLC system. A high-pressure pump forces the sample through a column packed with a stationary phase. The components are separated based on their differential interactions with the stationary and mobile phases. For polar compounds like this compound and its derivatives, reversed-phase HPLC is commonly used, employing a nonpolar stationary phase (like C18) and a polar mobile phase. semanticscholar.orgasianpubs.org
As the separated components elute from the column, they are introduced into the mass spectrometer's ion source, such as an electrospray ionization (ESI) source, which is well-suited for polar molecules. The mass spectrometer then analyzes the ions to provide mass and structural information.
LC-MS methods have been developed for numerous related compounds. For example, the analysis of leuprolide acetate, which contains the 5-oxopyrrolidone-2-carbonyl moiety, utilized a C18 column with a mobile phase consisting of a sodium acetate buffer and acetonitrile. asianpubs.org In another method for analyzing small polar molecules, a mobile phase of ammonium (B1175870) acetate in water and a mixture of methanol/acetonitrile was used. chromatographyonline.com The purity of the final compound can be determined by the area percentage of its peak in the chromatogram, while the identity is confirmed by its mass spectrum.
Table 3: Example LC-MS Parameters for Analysis of Pyrrolidinone Derivatives
| Parameter | Condition | Reference |
|---|---|---|
| Column | Reversed-Phase C18 | semanticscholar.orgasianpubs.org |
| Mobile Phase | Acetonitrile/Water or Methanol/Water, often with additives like ammonium acetate or formic acid | asianpubs.orgchromatographyonline.com |
| Flow Rate | 0.5 - 1.0 mL/min | asianpubs.orgchromatographyonline.com |
| Detector | Mass Spectrometer (e.g., Ion Trap, Triple Quadrupole) | researchgate.netunimore.it |
LC-MS is highly effective for monitoring reaction progress, as it can simultaneously separate and identify starting materials, intermediates, byproducts, and the final product in a single analysis, providing a clear picture of the reaction profile.
Table 4: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 1-Ethyl-5-oxopyrrolidine-3-carboxylic acid |
| Levetiracetam (R-α-ethyl-2-oxo-pyrrolidine acetamide) |
| 5-Oxo-pyrrolidine-2-carboxylic acid methyl ester |
| Leuprolide acetate |
| Ethyl glucuronide |
| Ethyl sulfate |
| 1-[2-(3,4-Dimethoxyphenyl)ethyl]-5-oxopyrrolidine-3-carbonitrile |
| Sodium acetate |
| Acetonitrile |
| Methanol |
| Ammonium acetate |
Computational and Theoretical Investigations of Ethyl 5 Oxopyrrolidine 2 Acetate
Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors
Quantum chemical calculations, particularly Density Functional Theory (DFT), are pivotal in elucidating the electronic structure and reactivity of ethyl 5-oxopyrrolidine-2-acetate. arabjchem.orgrsc.org These calculations provide insights into the distribution of electrons within the molecule and help predict its chemical behavior.
Key reactivity descriptors derived from these calculations include:
HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital): The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. rsc.orgresearchgate.net
Molecular Electrostatic Potential (MEP): MEP maps visualize the electrostatic potential on the molecule's surface, identifying regions susceptible to electrophilic and nucleophilic attack. rsc.orgresearchgate.net
Natural Bond Orbital (NBO) Analysis: NBO analysis provides information about charge distribution, hybridization, and intramolecular interactions, such as charge transfer. rsc.orgnih.gov
These descriptors are instrumental in understanding the molecule's reactivity in various chemical transformations.
Table 1: Calculated Quantum Chemical Parameters for Pyrrolidine (B122466) Derivatives
This table is interactive. You can sort and filter the data.
| Derivative | Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
|---|---|---|---|---|
| Pyrrolidine-based compound | DFT/B3LYP/6-311++G(d,p) | - | - | 5.52 |
Data sourced from a study on related pyrimidine (B1678525) derivatives, illustrating the application of these computational methods. rsc.org
Molecular Dynamics Simulations for Conformational Analysis
Molecular dynamics (MD) simulations are employed to explore the conformational landscape of this compound. nih.gov These simulations model the movement of atoms over time, providing insights into the molecule's flexibility and preferred shapes (conformations).
Conformational analysis is critical as the three-dimensional structure of a molecule significantly influences its biological activity and physical properties. MD simulations can reveal:
Stable Conformations: Identification of the most energetically favorable conformations.
Conformational Flexibility: Understanding the ease with which the molecule can change its shape. nih.gov
Solvent Effects: How the surrounding solvent influences the conformational preferences.
Techniques like Ramachandran plots are used to analyze the secondary structure and conformational flexibility of related peptide structures. nih.gov
Reaction Mechanism Elucidation via Transition State Modeling
Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions involving this compound. By modeling the transition states—the highest energy point along a reaction pathway—researchers can understand how reactions proceed and what factors influence their outcomes. nih.gov
For instance, in reactions like the Castagnoli-Cushman reaction, which is used to synthesize lactams, transition state modeling helps to rationalize the observed stereochemistry. mdpi.com Theoretical calculations can determine the energies of different transition state geometries, such as "chair" and "boat" configurations, to predict the major product. mdpi.com This understanding is crucial for designing selective syntheses.
Prediction of Spectroscopic Properties and Comparison with Experimental Data
Quantum chemical calculations can predict various spectroscopic properties, including NMR (Nuclear Magnetic Resonance) and IR (Infrared) spectra. arabjchem.orgarabjchem.org These predicted spectra can be compared with experimental data to confirm the structure of synthesized compounds.
NMR Spectroscopy: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C nuclei. arabjchem.orgarabjchem.org Discrepancies between calculated and experimental shifts can sometimes be resolved by considering solvent effects or dynamic processes.
IR Spectroscopy: The vibrational frequencies calculated from quantum chemical methods correspond to the absorption bands observed in an IR spectrum, helping to identify functional groups. arabjchem.orgarabjchem.org
This synergy between computational prediction and experimental verification is a powerful approach for structural elucidation.
Table 2: Comparison of Experimental and Predicted NMR Chemical Shifts for a Related Pyrrolidinone Derivative
This table is interactive. You can sort and filter the data.
| Nucleus | Experimental Shift (ppm) | Predicted Shift (ppm) | Deviation (ppm) |
|---|---|---|---|
| ¹H | - | - | 0.03 - 0.76 |
Data from a study on benzoxazole-pyrrolidinone derivatives, highlighting the typical agreement between experimental and predicted values. arabjchem.org
Structure-Reactivity Relationship Studies via Computational Methods
Computational methods are extensively used to establish quantitative structure-activity relationships (QSAR) and structure-reactivity relationships (SRR). rsc.org These studies aim to correlate the structural or electronic properties of molecules with their biological activity or chemical reactivity.
For derivatives of this compound, computational approaches can be used to:
Predict Biological Activity: By building models that relate calculated molecular descriptors (e.g., electronic properties, shape) to experimentally determined biological activities (e.g., anticancer, antimicrobial), the activity of new, unsynthesized derivatives can be predicted. smolecule.complos.org
Understand Reaction Selectivity: Computational modeling can explain why a particular regio- or stereoisomer is preferentially formed in a reaction. rsc.org
These studies are invaluable in the rational design of new molecules with desired properties, such as enhanced therapeutic efficacy or improved synthetic accessibility.
Process Chemistry and Industrial Scalability of Ethyl 5 Oxopyrrolidine 2 Acetate Production
Optimization of Reaction Conditions for Large-Scale Synthesis
The large-scale synthesis of Ethyl 5-oxopyrrolidine-2-acetate, also known as ethyl pyroglutamate (B8496135), predominantly relies on the Fischer esterification of L-pyroglutamic acid with ethanol (B145695). Optimization of this equilibrium-driven reaction is critical for maximizing efficiency in an industrial setting. Key parameters that are manipulated include the choice of catalyst, reaction temperature, and reagent stoichiometry.
Catalyst Selection: Concentrated sulfuric acid (H₂SO₄) is a conventional and effective catalyst for this esterification. vedantu.comnih.gov However, its corrosive nature and the difficulty of removal from the final product present challenges for industrial applications. A more scalable and environmentally benign alternative is the use of solid acid catalysts, such as ion-exchange resins (e.g., Amberlyst-15). nih.govacs.org These heterogeneous catalysts are easily separated from the reaction mixture by simple filtration, can be regenerated and reused, and often lead to cleaner reaction profiles, simplifying purification.
Temperature Control: The reaction is typically conducted at the reflux temperature of the solvent (ethanol) to achieve a reasonable reaction rate. Temperature control is crucial; while higher temperatures accelerate the reaction, they can also promote side reactions, such as decomposition, which can affect yield and purity. smolecule.com
Reagent Stoichiometry: To drive the reversible esterification reaction toward the product side, a common industrial strategy is to use one of the reactants in excess. In this synthesis, ethanol often serves as both the reactant and the solvent, ensuring a high molar excess which shifts the chemical equilibrium to favor the formation of the ethyl ester. vedantu.com
| Catalyst | Substrate | Reaction Time | Molar Yield | Reference |
|---|---|---|---|---|
| Candida antarctica B Lipase (B570770) | Pyroglutamic acid alkyl ester | 6 hours | 73% | nih.gov |
| Amberlyst IR120H Resin | Pyroglutamic acid alkyl ester | Not Specified | 69% | nih.gov |
Yield and Purity Enhancement Methodologies
Achieving high yield and purity is paramount for the commercial viability of this compound. Methodologies to enhance these metrics focus on both the reaction itself and the downstream purification processes.
Yield Enhancement: The primary method for maximizing yield in this equilibrium-limited esterification is the continuous removal of water, a byproduct of the reaction. In a large-scale batch reactor, this is often accomplished through azeotropic distillation using a Dean-Stark apparatus, where an entrainer forms a low-boiling azeotrope with water, effectively removing it from the reaction mixture and driving the reaction to completion.
Purity Enhancement: Post-reaction, the crude product contains the desired ester, unreacted starting materials, the catalyst, and byproducts.
Neutralization & Extraction: If a mineral acid like H₂SO₄ is used, the first step involves neutralization with a base. The product can then be separated from water-soluble impurities through solvent extraction. acs.org
Distillation: The excess ethanol is typically recovered for reuse via distillation. The final product, this compound, can be purified by vacuum distillation, which lowers the boiling point and prevents thermal degradation.
Crystallization: For achieving very high purity, crystallization is a powerful technique. The distilled product can be dissolved in an appropriate solvent system and cooled to induce the formation of high-purity crystals, which are then isolated by filtration.
Chromatography: While column chromatography is a standard purification technique in the laboratory, its application on an industrial scale is generally reserved for high-value products due to higher costs associated with solvents, stationary phases, and lower throughput. whiterose.ac.uk
Through optimized synthesis and purification, purities exceeding 99% are achievable for related pyroglutamate esters, meeting stringent market quality requirements. google.com
Development of Robust and Reproducible Synthetic Processes
For industrial-scale manufacturing, processes must be robust, reproducible, and predictable. A significant development in achieving this is the transition from traditional batch processing to continuous flow chemistry. researchgate.net
Continuous flow reactors, such as plug flow reactors (PFR) or continuous stirred-tank reactors (CSTR), offer numerous advantages for the synthesis of pyrrolidinone derivatives. gre.ac.ukacs.org
Enhanced Safety: The small internal volume of flow reactors minimizes the amount of hazardous material present at any given time, and the high surface-area-to-volume ratio allows for superior heat transfer, significantly reducing the risk of thermal runaways. acs.org
Improved Consistency: Precise control over parameters like temperature, pressure, and residence time leads to a more consistent product quality and predictable yields from run to run. researchgate.net
Facilitated Automation: Continuous processes are more easily automated, reducing manual intervention and the potential for human error.
The successful application of continuous flow technology to the synthesis of various pyrroles and pyrrolidinones serves as a strong precedent for developing a robust and scalable manufacturing process for this compound. gre.ac.ukrichmond.edu
Safety Considerations in Industrial Synthesis
The industrial synthesis of this compound via Fischer esterification involves significant chemical process safety considerations, distinct from toxicological hazards.
Runaway Reactions: Acid-catalyzed esterifications are moderately exothermic. cetjournal.it On a large industrial scale, the accumulation of heat can lead to a rapid increase in temperature and pressure—a phenomenon known as a thermal runaway. This can cause a breach of the reactor, leading to the release of flammable and corrosive materials. A documented incident involving a Fischer esterification with a different alcohol resulted in a violent detonation, underscoring the critical need for thermal management, especially when scaling up a process. umn.edu
Hazardous Reagents and Products:
Sulfuric Acid: Concentrated H₂SO₄ is highly corrosive and can cause severe chemical burns. It also reacts exothermically upon dilution. smartlabs.co.za
Ethanol: Ethanol is a highly flammable liquid with a low flash point. Its vapors can form explosive mixtures with air. mit.edu
This compound: As an ester, the final product is combustible.
Process Safety Management: To mitigate these risks, industrial processes incorporate several layers of protection:
Reactor Design: Jacketed reactors are used to precisely control the reaction temperature by circulating a heating or cooling fluid.
Controlled Addition: Reagents, particularly the catalyst, are often added slowly and in a controlled manner to manage the rate of heat generation.
Monitoring and Control: Continuous monitoring of temperature and pressure with automated alarms and emergency shutdown systems is standard.
Emergency Relief Systems: Reactors are equipped with rupture discs or relief valves to safely vent excess pressure in the event of a runaway reaction.
Inert Atmosphere: Reactions involving flammable solvents are often conducted under an inert atmosphere (e.g., nitrogen) to prevent the formation of explosive mixtures.
Cost-Benefit Analysis of Different Manufacturing Routes
The economic feasibility of producing this compound is determined by comparing the costs and benefits of various potential synthetic routes. The choice of route impacts raw material costs, energy consumption, capital expenditure, and waste disposal.
Route 1: Direct Esterification of L-Pyroglutamic Acid This is the most direct and widely cited method.
Benefits: It is a single-step synthesis from a readily available chiral starting material. The process is well-understood, and using heterogeneous catalysts can simplify purification and reduce waste. nih.gov
Costs: L-Pyroglutamic acid is more expensive than its precursor, L-glutamic acid. The reaction is equilibrium-limited, potentially requiring significant energy input for water removal and purification to achieve high yields.
Route 2: One-Pot Cyclization and Esterification from L-Glutamic Acid This route starts from the more fundamental amino acid.
Benefits: L-Glutamic acid is a large-volume commodity chemical produced efficiently via fermentation, making it a significantly cheaper starting material than L-pyroglutamic acid. youtube.com Combining the initial cyclization to pyroglutamic acid with the subsequent esterification into a one-pot process can reduce capital costs and processing time. nih.gov
Costs: This route may generate more byproducts, potentially complicating the purification process and increasing waste streams. The reaction conditions must be carefully controlled to manage both the cyclization and esterification steps effectively.
Route 3: Asymmetric Synthesis This involves creating the chiral center during the synthesis rather than starting with a chiral molecule.
Benefits: Avoids reliance on the chiral pool and can offer novel synthetic pathways.
Costs: Asymmetric syntheses often require multiple steps, expensive and specialized chiral catalysts or auxiliaries, and cryogenic conditions, making them significantly more expensive for a simple molecule like ethyl pyroglutamate, where a cheap, natural chiral starting material is abundant. chiralpedia.combuchler-gmbh.com For this particular product, this route is generally not economically competitive.
| Factor | Route 1: From L-Pyroglutamic Acid | Route 2: From L-Glutamic Acid | Route 3: Asymmetric Synthesis |
|---|---|---|---|
| Starting Material Cost | Moderate | Low | High (for catalyst/auxiliary) |
| Number of Steps | Low (1 step) | Low (1-2 steps) | High (multi-step) |
| Process Complexity | Low | Moderate | High |
| Economic Viability | High | Potentially Very High | Low |
For the industrial production of this compound, direct esterification from L-pyroglutamic acid represents the most balanced and commonly employed approach. However, developing an efficient one-pot process from the less expensive L-glutamic acid offers a significant opportunity for cost reduction.
Q & A
Q. What are the validated synthetic routes for Ethyl 5-oxopyrrolidine-2-acetate, and how do reaction conditions influence yield?
this compound (CAS 94157-93-4) is typically synthesized via esterification of 5-oxopyrrolidine-2-acetic acid with ethanol under acidic catalysis. Key variables include temperature (optimized at 60–80°C), stoichiometric ratios (1:1.2 molar ratio of acid to ethanol), and reaction time (6–8 hours). Side products like unreacted starting materials or over-esterified derivatives may form if pH is poorly controlled. Purity is confirmed via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (characteristic δ 1.2–1.4 ppm for ethyl group) .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers confirm its structure?
- NMR : <sup>1</sup>H NMR shows a triplet at δ 4.1–4.3 ppm (ethyl ester CH2), a singlet at δ 3.4–3.6 ppm (pyrrolidine CH2), and a carbonyl peak at δ 172–174 ppm in <sup>13</sup>C NMR.
- FTIR : Strong absorption at ~1740 cm<sup>-1</sup> (ester C=O) and 1650 cm<sup>-1</sup> (pyrrolidone C=O).
- Mass Spectrometry : Molecular ion [M+H]<sup>+</sup> at m/z 187.1 (calculated for C9H13NO3). Discrepancies in fragmentation patterns may indicate impurities .
Q. How should researchers handle safety protocols for this compound in laboratory settings?
Safety Data Sheets (SDS) recommend using PPE (gloves, goggles) due to potential skin/eye irritation. First aid includes rinsing exposed areas with water for 15 minutes and seeking medical attention if ingested. Storage requires airtight containers in cool (<25°C), dry conditions to prevent hydrolysis .
Advanced Research Questions
Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?
Discrepancies in bioactivity (e.g., enzyme inhibition vs. no effect) often stem from assay conditions (e.g., buffer pH, co-solvents). For example, dimethyl sulfoxide (DMSO) concentrations >1% may denature proteins, yielding false negatives. Validate findings using orthogonal assays (e.g., SPR for binding affinity vs. fluorogenic substrates for activity) and cross-reference with structural analogs (e.g., ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate derivatives) .
Q. How can computational modeling optimize this compound for targeted drug delivery?
Molecular docking (AutoDock Vina) and MD simulations (GROMACS) predict interactions with biological targets like GABA receptors. Focus on substituent effects: introducing electron-withdrawing groups (e.g., -Cl) at the pyrrolidine ring enhances binding affinity but may reduce solubility. Validate predictions with SPR or ITC to quantify binding thermodynamics .
Q. What advanced chromatographic methods separate this compound from co-eluting impurities?
Use UPLC with a HILIC column (2.1 × 100 mm, 1.7 µm) and gradient elution (0.1% formic acid in acetonitrile/water). For challenging separations (e.g., diastereomers), employ chiral columns (Chiralpak AD-H) with hexane/isopropanol. MS/MS fragmentation distinguishes isobaric impurities (e.g., ethyl 5-sulphamoyl-o-anisate vs. target compound) .
Q. How do reaction mechanisms differ between this compound and its thioamide analogs?
Thioamide derivatives (e.g., ethyl 5-thioxo-L-prolinate) undergo nucleophilic attack at sulfur instead of oxygen, altering reactivity. Kinetic studies (stopped-flow UV-Vis) reveal slower hydrolysis rates for thioesters due to weaker electrophilicity. DFT calculations (B3LYP/6-31G*) corroborate higher activation barriers for sulfur-containing analogs .
Methodological Considerations
Designing experiments to assess this compound stability under physiological conditions:
- Hydrolysis Kinetics : Incubate in PBS (pH 7.4, 37°C) and monitor degradation via LC-MS. Half-life calculations use first-order kinetics.
- Light Sensitivity : Expose to UV (254 nm) and quantify photodegradants with diode-array detection.
- Statistical Analysis : Apply ANOVA to compare stability across batches or conditions .
Best practices for quantifying trace impurities in this compound batches:
Use a validated HPLC method with LOQ ≤0.1%. Spike samples with reference standards (e.g., pyridin-2-ol, CAS 72762-00-6) to confirm retention times. For genotoxic impurities, employ GC-MS with headspace sampling .
Data Contradiction Analysis
Interpreting conflicting cytotoxicity results in cell-based assays:
Variability arises from cell line specificity (e.g., HepG2 vs. HEK293), passage number, or assay endpoints (MTT vs. ATP luminescence). Replicate studies using standardized protocols (e.g., CLSI guidelines) and include positive controls (e.g., doxorubicin). Meta-analysis of literature data identifies trends masked by outliers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
